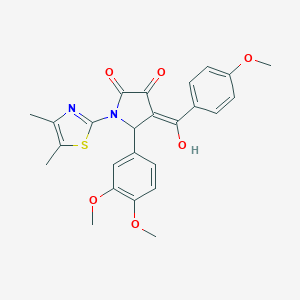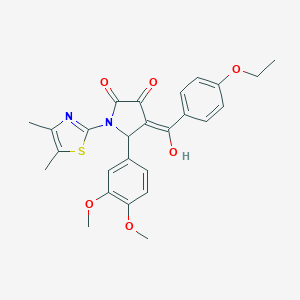![molecular formula C19H20N2O3 B265166 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. It also induces cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has minimal toxicity and is well tolerated in vivo. It has been found to have a low affinity for human cytochrome P450 enzymes, which suggests that it may have a low risk of drug-drug interactions. Additionally, it has been shown to have a low potential for inducing drug resistance in microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide in lab experiments include its broad-spectrum activity against microorganisms and its potential use in cancer therapy. However, its limitations include its relatively high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide. These include:
1. Further investigation of its mechanism of action and its potential use in combination therapy for cancer treatment.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential use in the treatment of other diseases, such as viral infections.
4. Exploration of its potential use as a tool in chemical biology research.
5. Investigation of its potential use in the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields make it a valuable compound for further investigation. However, more studies are needed to determine its safety and efficacy in humans and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves the reaction of quinoline-5-carboxylic acid with 2-oxabicyclo[2.2.1]hept-5-en-3-one in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-oxo-N-quinolin-5-yl-3-oxabicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-17(2)18(3)9-10-19(17,24-16(18)23)15(22)21-14-8-4-7-13-12(14)6-5-11-20-13/h4-8,11H,9-10H2,1-3H3,(H,21,22) |
Clave InChI |
NVVWRZKRZBBMTF-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4)C)C |
SMILES canónico |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)


![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)